Cas no 1813-60-1 (Tetrabutylphosphonium tetrafluoroborate)

Tetrabutylphosphonium tetrafluoroborate is a quaternary phosphonium salt with the chemical formula \([C_4H_9]_4P^+[BF_4]^-\). This ionic compound is known for its high thermal stability and low viscosity, making it suitable for applications as an electrolyte in electrochemical systems, including batteries and capacitors. Its tetrafluoroborate anion contributes to good solubility in polar organic solvents, while the tetrabutylphosphonium cation enhances stability under harsh conditions. The compound is also utilized as a phase-transfer catalyst in organic synthesis due to its ability to facilitate reactions between immiscible phases. Its non-corrosive nature and wide electrochemical window further broaden its utility in advanced materials research.
Tetrabutylphosphonium tetrafluoroborate structure
1813-60-1 structure
Product Name:Tetrabutylphosphonium tetrafluoroborate
CAS No:1813-60-1
MF:C16H36BF4P
MW:346.235420227051
MDL:MFCD00270144
CID:118107
PubChem ID:87577696
Update Time:2025-06-13

Tetrabutylphosphonium tetrafluoroborate Chemical and Physical Properties

Names and Identifiers

    • TETRABUTYLPHOSPHONIUM TETRAFLUOROBORATE
    • tetrabutylphosphanium,tetrafluoroborate
    • Phosphonium, tetrabutyl-, tetrafluoroborate(1-) (1:1)
    • TetrabutylphosphoniumTetrafluoroborate
    • tetrabutylphosphanium;tetrafluoroborate
    • T2006
    • MFCD00270144
    • 1813-60-1
    • AKOS015832949
    • SY073730
    • SCHEMBL161505
    • CS-0318398
    • D92563
    • BYCHYJSDSHOWIP-UHFFFAOYSA-N
    • DTXSID50108722
    • Tetrabutylphosphonium tetrafluoroborate
    • MDL: MFCD00270144
    • Inchi: 1S/C16H36P.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1
    • InChI Key: BYCHYJSDSHOWIP-UHFFFAOYSA-N
    • SMILES: [P+](CCCC)(CCCC)(CCCC)CCCC.F[B-](F)(F)F

Computed Properties

  • Exact Mass: 346.25800
  • Monoisotopic Mass: 346.2583810g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 12
  • Complexity: 135
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0

Experimental Properties

  • Melting Point: 97.0 to 100.0 deg-C
  • Solubility: methanol: 0.1 g/mL, clear, colorless
  • PSA: 13.59000
  • LogP: 7.50440

Tetrabutylphosphonium tetrafluoroborate Security Information

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Tetrabutylphosphonium tetrafluoroborate Related Literature

Additional information on Tetrabutylphosphonium tetrafluoroborate

Introduction to Tetrabutylphosphonium Tetrafluoroborate (CAS No. 1813-60-1)

Tetrabutylphosphonium tetrafluoroborate, commonly referred to by the chemical formula PBu4BF4, is a significant compound in the field of organophosphorus chemistry. With a CAS number of 1813-60-1, this salt has garnered considerable attention due to its unique properties and versatile applications in both academic research and industrial processes.

The compound is formed by the reaction between tetrabutylphosphonium hydroxide and hydrobromic acid, followed by the replacement of the bromide ion with a fluoride ion through an ion-exchange process. This synthetic route highlights the compound's stability and its ability to form stable ionic compounds, making it a valuable reagent in various chemical transformations.

PBu4BF4 is particularly noted for its role as a phase-transfer catalyst. In organic synthesis, phase-transfer catalysis involves the facilitation of reactions between species that are normally immiscible in one another, such as between aqueous and organic phases. The compound's ability to transfer ions between these phases efficiently makes it indispensable in many synthetic protocols.

In recent years, research has focused on the applications of Tetrabutylphosphonium tetrafluoroborate in pharmaceutical synthesis. Its use as a catalyst in the formation of complex molecular structures has been explored extensively. For instance, it has been utilized in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals. The compound's stability under a wide range of reaction conditions makes it a preferred choice for such applications.

The compound's properties also make it suitable for use in electrochemical applications. Tetrabutylphosphonium tetrafluoroborate has been studied for its potential use as an electrolyte in non-aqueous battery systems. Its high ionic conductivity and stability at elevated temperatures make it an attractive candidate for enhancing the performance of lithium-ion batteries and other energy storage devices.

Another area where PBu4BF4 has shown promise is in the field of materials science. Researchers have investigated its use as a dopant in polymers to improve their electrical conductivity. This application is particularly relevant in the development of flexible electronics, where high conductivity is essential for efficient charge transport.

The environmental impact of using Tetrabutylphosphonium tetrafluoroborate has also been a subject of interest. Studies have shown that while it is relatively stable and does not readily decompose into harmful substances, its long-term effects on ecosystems are still not fully understood. Therefore, researchers are exploring greener alternatives that can mimic its catalytic properties without posing significant environmental risks.

In conclusion, Tetrabutylphosphonium tetrafluoroborate (CAS No. 1813-60-1) is a multifaceted compound with diverse applications across various scientific disciplines. Its role as a phase-transfer catalyst, its potential in pharmaceutical synthesis, electrochemical applications, and materials science underscores its importance in modern chemistry. As research continues to uncover new uses for this compound, it will undoubtedly remain a cornerstone in both academic and industrial settings.

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